ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1204423-21-1
VCID: VC4572743
InChI: InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)6-4-10(2)5-7(6)9;/h4-5H,3,9H2,1-2H3;1H
SMILES: CCOC(=O)C1=CN(C=C1N)C.Cl
Molecular Formula: C8H13ClN2O2
Molecular Weight: 204.65

ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride

CAS No.: 1204423-21-1

Cat. No.: VC4572743

Molecular Formula: C8H13ClN2O2

Molecular Weight: 204.65

* For research use only. Not for human or veterinary use.

ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride - 1204423-21-1

Specification

CAS No. 1204423-21-1
Molecular Formula C8H13ClN2O2
Molecular Weight 204.65
IUPAC Name ethyl 4-amino-1-methylpyrrole-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)6-4-10(2)5-7(6)9;/h4-5H,3,9H2,1-2H3;1H
Standard InChI Key WGLBRWZYFSHFDJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C=C1N)C.Cl

Introduction

Structural Characteristics

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride belongs to the pyrrole family, a class of five-membered heterocyclic compounds containing one nitrogen atom. Its structure includes three critical functional groups:

  • An ethyl ester at the C-3 position, which influences solubility and metabolic stability.

  • A primary amino group at C-4, providing a site for hydrogen bonding and chemical modification.

  • A methyl group at N-1, which sterically shields the nitrogen and modulates electronic properties .

The hydrochloride salt form enhances the compound’s crystallinity and stability compared to its free base counterpart (C₈H₁₂N₂O₂, MW 168.19 g/mol) . Key structural data are summarized in Table 1.

Table 1: Structural and Identifier Data

PropertyValueSource
CAS Number1204423-21-1 (hydrochloride)VulcanChem
2031268-73-0 (hydrochloride) ParChem
Molecular FormulaC₈H₁₃ClN₂O₂
Molecular Weight204.65 g/mol
IUPAC NameEthyl 4-amino-1-methylpyrrole-3-carboxylate hydrochloride
SMILESCCOC(=O)C1=CN(C=C1N)C.Cl
InChIKeyWGLBRWZYFSHFDJ-UHFFFAOYSA-N

Discrepancies in CAS numbers (1204423-21-1 vs. 2031268-73-0) may arise from differences in salt forms or database errors, necessitating verification via analytical characterization .

Physicochemical Properties

The hydrochloride salt exhibits distinct properties compared to the free base:

Table 2: Physicochemical Comparison

PropertyFree Base Hydrochloride
Molecular Weight168.19 g/mol204.65 g/mol
SolubilityNot reportedNot available
StabilityLikely lowerEnhanced

Analytical Characterization

Spectroscopic techniques are essential for structural confirmation:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), methyl group (δ 3.6–3.8 ppm, singlet), and aromatic protons (δ 6.0–7.0 ppm).

    • ¹³C NMR: Carboxylate carbon (δ 165–170 ppm), aromatic carbons (δ 100–130 ppm).

  • Infrared (IR) Spectroscopy: Stretches for N-H (3300–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and C-N (1250–1350 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 204.65 (hydrochloride) or 168.19 (free base) .

Applications in Research

Pyrrole derivatives are prized in medicinal chemistry due to their bioisosteric resemblance to endogenous molecules. Although direct studies on this compound are sparse, structural analogs exhibit:

  • Antimicrobial Activity: Disruption of bacterial cell membranes via interaction with phospholipids.

  • Anticancer Potential: Inhibition of kinase enzymes involved in tumor proliferation.

  • Anti-Inflammatory Effects: Modulation of COX-2 and TNF-α pathways.

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride’s ester group may serve as a prodrug moiety, hydrolyzing in vivo to release active carboxylic acid derivatives.

Biological Activities

While specific pharmacological data are unavailable, the compound’s functional groups suggest mechanisms akin to related pyrroles:

  • Amino Group: Forms hydrogen bonds with enzymatic active sites (e.g., ATP-binding pockets in kinases).

  • Pyrrole Ring: Participates in π-π stacking with aromatic residues in target proteins.

  • Ester Group: Enhances cell membrane permeability compared to carboxylic acids.

Comparison with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentsBioactivity
Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate HClC-3 ester, C-4 amino, N-1 methylPotential kinase inhibition
Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate HClC-2 ester, C-4 amino, N-1 methylAntimicrobial
Ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate HClC-2 ester, C-3 amino, N-1 methylAnticancer

Positional isomerism profoundly affects target selectivity; for example, C-2 esters exhibit stronger antimicrobial effects than C-3 analogs.

Future Research Directions

  • Synthetic Optimization: Develop scalable routes with higher yields and greener solvents.

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to enhance potency and reduce toxicity.

  • Computational Modeling: Predict target interactions using molecular docking and dynamics simulations.

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